Enhanced MS Detectability: Molecular Weight Advantage over Chloro and Fluoro Analogs
The molecular weight of 3‑bromodihydro‑2H‑pyran‑4(3H)‑one (179.01 g/mol) is 44.45 g/mol higher than that of its chloro congener (134.56 g/mol) and 60.90 g/mol higher than the fluoro analog (118.11 g/mol). This larger mass shifts the target ion into a less congested region of the mass spectrum, reducing interference from low‑mass background ions and improving signal‑to‑noise in LC‑MS and GC‑MS analyses [1][2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 179.01 |
| Comparator Or Baseline | 3‑Chlorotetrahydropyran‑4‑one (134.56); 3‑Fluorotetrahydropyran‑4‑one (118.11) |
| Quantified Difference | +44.45 g/mol vs. Cl; +60.90 g/mol vs. F |
| Conditions | Calculated from molecular formulas (C₅H₇BrO₂, C₅H₇ClO₂, C₅H₇FO₂) |
Why This Matters
Higher mass moves the analyte signal away from matrix interference, enabling more sensitive and selective quantification in complex reaction mixtures—a decisive factor when optimizing synthetic routes or monitoring trace impurities.
- [1] PubChem. 3-Bromooxan-4-one. Compound Summary, CID 22224541. National Center for Biotechnology Information. View Source
- [2] PubChem. 3-Chlorotetrahydropyran-4-one. Compound Summary, CID 27953702. National Center for Biotechnology Information. View Source
